molecular formula C11H13N3 B1596926 2-(Piperidin-1-yl)nicotinonitrile CAS No. 34595-23-8

2-(Piperidin-1-yl)nicotinonitrile

Cat. No.: B1596926
CAS No.: 34595-23-8
M. Wt: 187.24 g/mol
InChI Key: QSVJDHRFGUCEDC-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)nicotinonitrile is a chemical compound that belongs to the class of nicotinonitrile derivatives It features a piperidine ring attached to a nicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)nicotinonitrile can be achieved through a multi-step process. One common method involves the reaction of chalcones with malononitrile and secondary heterocyclic amines or sodium alcoholate.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions used in laboratory synthesis for large-scale production. This includes scaling up the Dimroth rearrangement and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)nicotinonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the nitrile group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nicotinonitrile derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(Piperidin-1-yl)nicotinonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Nicotinonitrile: A simpler derivative without the piperidine ring.

    Piperidine: A six-membered heterocycle with one nitrogen atom.

    Nicotinic Acid: A related compound with a carboxylic acid group instead of a nitrile group.

Uniqueness

2-(Piperidin-1-yl)nicotinonitrile is unique due to the presence of both the piperidine ring and the nicotinonitrile moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-piperidin-1-ylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-9-10-5-4-6-13-11(10)14-7-2-1-3-8-14/h4-6H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVJDHRFGUCEDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377232
Record name 2-(Piperidin-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34595-23-8
Record name 2-(1-Piperidinyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34595-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Piperidin-1-yl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34595-23-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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